molecular formula C10H10BrN5NaO6PS B1146054 Sp-8-Br-cGMPS CAS No. 153660-03-8

Sp-8-Br-cGMPS

Cat. No. B1146054
CAS RN: 153660-03-8
M. Wt: 462.15
InChI Key:
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Description

Sp-8-Br-cGMPS is an analogue of the parent compound cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by bromine and the axial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur . It is an activator of protein kinase G I α and protein kinase A and has a resistant effect against cyclic nucleotide phosphodiesterases .


Synthesis Analysis

The synthesis of Sp-8-Br-cGMPS involves the modification of the parent compound cyclic GMP. The hydrogen in position 8 of the nucleobase is replaced by bromine and the axial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .


Molecular Structure Analysis

Sp-8-Br-cGMPS is a nucleoside 3’,5’-cyclic phosphorothioate having 8-bromoguanine as the nucleobase .


Chemical Reactions Analysis

Sp-8-Br-cGMPS is a combination of the PDE-resistant protein kinase G activator Sp-cGMPS with the widely used 8-bromo cyclic GMP, resulting in a membrane permeant cyclic GMP agonist which is not metabolized by mammalian cyclic nucleotide phosphodiesterases .


Physical And Chemical Properties Analysis

Sp-8-Br-cGMPS is readily soluble in water or buffer . It is a combination of the PDE-resistant protein kinase G activator Sp-cGMPS with the widely used 8-bromo cyclic GMP, resulting in a membrane permeant cyclic GMP agonist which is not metabolized by mammalian cyclic nucleotide phosphodiesterases .

Scientific Research Applications

cGMP Agonist

Sp-8-Br-cGMPS is a cell-permeable, phosphodiesterase-resistant cGMP agonist . This means it can increase the activity of cGMP, a molecule that plays a crucial role in many biological processes, including the regulation of ion channels and the modulation of smooth muscle relaxation.

Activation of PKA and PKG

This compound activates Protein Kinase A (PKA) and Protein Kinase G (PKG) with similar potency . These kinases are key players in many cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation.

Lipophilic and Membrane Permeant

Sp-8-Br-cGMPS is much more lipophilic and membrane permeant as compared to cyclic GMP . This property allows it to easily cross cell membranes, making it a useful tool in cellular studies.

Inhibitor of Retinal cGMP-Gated Ion Channels

Sp-8-Br-cGMPS is known to inhibit the retinal cGMP-gated ion channels . This makes it a valuable tool in the study of visual signal transduction and related disorders.

Metabolic Stability

Due to its phosphorothioate modification, Sp-8-Br-cGMPS exhibits metabolic stability towards cyclic nucleotide-responsive phosphodiesterases . This means it is resistant to degradation, which can be advantageous in long-term experiments.

Potential Inhibitor of Phosphodiesterase Type V

The compound could be a reasonable good inhibitor of phosphodiesterase type V . This enzyme is involved in the breakdown of cGMP, a molecule that plays a crucial role in many biological processes. Therefore, Sp-8-Br-cGMPS could be used in studies related to these processes.

Mechanism of Action

Target of Action

Sp-8-Br-cGMPS is a potent, selective activator of cGMP-dependent protein kinases (PKG) . It also inhibits the retinal cGMP-gated ion channel . These targets play crucial roles in various cellular processes, including signal transduction and ion transport.

Mode of Action

Sp-8-Br-cGMPS interacts with its targets by mimicking the natural signal molecule cyclic GMP . It activates PKG Iα and Iß with similar activation constants . It inhibits the retinal cgmp-gated ion channel, thus discriminating between both receptors .

Biochemical Pathways

The activation of PKG by Sp-8-Br-cGMPS can lead to various downstream effects, depending on the specific cellular context. For instance, it can modulate the activity of other proteins through phosphorylation, influencing various biochemical pathways .

Pharmacokinetics

Sp-8-Br-cGMPS exhibits high lipophilicity and good membrane permeability, while still being soluble in aqueous solvents . This property enhances its bioavailability, allowing it to effectively reach and interact with its targets.

Result of Action

The activation of PKG and inhibition of the retinal cGMP-gated ion channel by Sp-8-Br-cGMPS can lead to various molecular and cellular effects. For instance, it can influence signal transduction processes, modulate ion transport, and potentially interfere with many cell regulation processes .

Action Environment

Sp-8-Br-cGMPS is chemically stable under conditions of biological systems and media . For instance, its lipophilicity and membrane permeability can be affected by the lipid composition of cell membranes. Additionally, its stability and action can be influenced by the pH and temperature of its environment .

Safety and Hazards

Since cyclic GMP has multiple tasks in every organism, it is very likely that lipophilic cGMP analogues like Sp-8-Br-cGMPS will interfere with many cell regulation processes in vivo .

Future Directions

A novel strategy, based on cGMP analogues with opposing actions on CNG channels, enables the selective modulation of either rod or cone photoreceptor activity. The combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator (8-pCPT-cGMP) essentially normalized rod CNG-channel function while preserving cone functionality at physiological and pathological cGMP levels .

properties

IUPAC Name

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSSROWUAICIL-YKHKOMLCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849601
Record name Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sp-8-Br-cGMPS

CAS RN

153660-03-8
Record name Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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